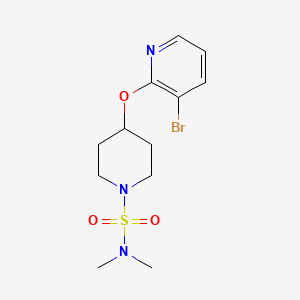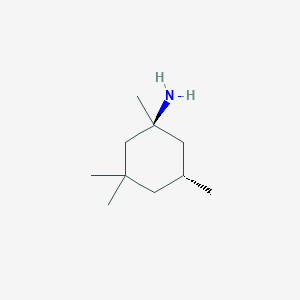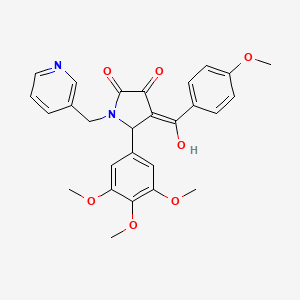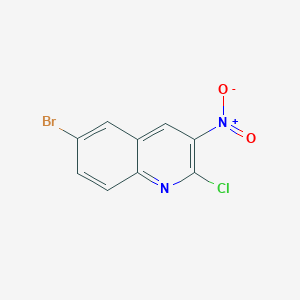
4-((3-bromopyridin-2-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-bromopyridin-2-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide, also known as BDBS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biotechnology.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Pyrazoline derivatives, which share a similar structural motif with the compound , have been reported to exhibit significant antimicrobial properties . These compounds can be synthesized to target a variety of microbial pathogens by disrupting their cellular processes. The bromopyridin moiety within the compound could potentially be optimized to enhance its antimicrobial efficacy.
Antifibrotic Agents
Research on pyrimidine derivatives, which are structurally related to the compound, has shown promising anti-fibrotic activities . These activities are crucial in the treatment of fibrotic diseases, where excessive connective tissue builds up in organs. The compound could be investigated for its ability to inhibit collagen formation and fibrosis progression.
Neuroprotective Effects
The compound’s potential to modulate acetylcholinesterase (AChE) activity suggests its use as a neuroprotective agent . AChE inhibitors are valuable in the treatment of neurodegenerative diseases like Alzheimer’s, where they can help improve cognition and slow disease progression by enhancing cholinergic transmission.
Antioxidant Properties
Oxidative stress is implicated in various diseases, and compounds that can mitigate this stress are valuable. The related pyrazoline derivatives have shown antioxidant properties by reducing malondialdehyde (MDA) levels, a marker of oxidative injury . The compound could be explored for its antioxidant potential to protect cells from damage.
Chemical Biology and Drug Discovery
The compound’s unique structure makes it a candidate for the development of drug-like molecules in chemical biology. It could serve as a scaffold for synthesizing novel compounds with diverse pharmacological activities, aiding in the discovery of new drugs .
Propiedades
IUPAC Name |
4-(3-bromopyridin-2-yl)oxy-N,N-dimethylpiperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3O3S/c1-15(2)20(17,18)16-8-5-10(6-9-16)19-12-11(13)4-3-7-14-12/h3-4,7,10H,5-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRAMNZYYZFRJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)OC2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-(2,5-Dimethylbenzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2866794.png)
![(E)-2-methyl-3-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2866795.png)
![5-((3-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2866797.png)

![4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2866799.png)
![3-(3,4-Dichlorophenyl)-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]propanamide](/img/structure/B2866802.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2866803.png)

![N-(naphthalen-1-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/no-structure.png)


![9-(benzo[d][1,3]dioxol-5-yl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2866814.png)
